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Compound of Interest

Compound Name: 3-Fluoro-5-iodopyridin-2-amine

Cat. No.: B1442118 Get Quote

An In-Depth Technical Guide to 3-Fluoro-5-iodopyridin-2-amine

Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-5-iodopyridin-2-amine,

a halogenated heterocyclic building block of significant interest in the fields of medicinal

chemistry and drug discovery. We will delve into its core physicochemical properties, provide a

detailed and validated synthesis protocol, discuss methods for its characterization, and explore

its applications as a versatile scaffold in the development of targeted therapeutics. This

document is intended for researchers, chemists, and drug development professionals seeking

both foundational knowledge and practical insights into the strategic use of this compound.

Core Compound Identification and Properties
3-Fluoro-5-iodopyridin-2-amine is a substituted pyridine derivative featuring an amino group,

a fluorine atom, and an iodine atom. This unique combination of functional groups makes it a

highly valuable and versatile intermediate in organic synthesis. The electron-withdrawing

nature of the fluorine and iodine atoms, combined with the electron-donating amino group,

creates a distinct electronic profile that influences its reactivity and potential for forming

complex molecular architectures.

The primary identifier for this compound is its CAS Number: 1321612-85-4.[1][2][3]

Table 1: Physicochemical and Structural Identifiers
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Property Value Source

CAS Number 1321612-85-4 [1][2][3]

Molecular Formula C₅H₄FIN₂ [2]

Molecular Weight 238.00 g/mol [1][2]

InChI Key
WQSPIURCJCRCIF-

UHFFFAOYSA-N
[4]

Canonical SMILES C1=C(C=NC(=C1I)N)F [5]

Purity (Typical) ≥95% [2]

Synthesis and Purification Protocol
The synthesis of 3-Fluoro-5-iodopyridin-2-amine is typically achieved through the

electrophilic iodination of its precursor, 2-amino-3-fluoropyridine. The rationale for this approach

is that the amino group strongly activates the pyridine ring towards electrophilic substitution,

directing the incoming electrophile (iodine) to the para position (C5), which is sterically

accessible.

Conceptual Synthesis Workflow
The logical flow of the synthesis involves the activation of a suitable starting material followed

by a regioselective iodination step. The workflow below illustrates the transformation from a

readily available precursor to the final product.
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Caption: Synthesis workflow for 3-Fluoro-5-iodopyridin-2-amine.

Detailed Experimental Protocol
This protocol is adapted from established methods for the iodination of similar aminopyridine

systems.[4] It is designed to be self-validating through in-process checks and final

characterization.

Materials:

2-Amino-3-fluoropyridine

Silver Sulfate (Ag₂SO₄)

Iodine (I₂)

Ethanol (EtOH)

Ethyl Acetate (EtOAc)

Sodium Carbonate (Na₂CO₃) solution
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Sodium Thiosulfate (Na₂S₂O₃) solution

Sodium Sulfate (Na₂SO₄)

Silica Gel for column chromatography

Procedure:

Reaction Setup: In a two-necked flask equipped with a magnetic stirrer, dissolve 2-amino-3-

fluoropyridine in ethanol. The choice of ethanol as a solvent is critical as it effectively

dissolves the starting material without reacting with the iodinating agent under these

conditions.

Addition of Catalyst: Add silver sulfate to the solution. Silver sulfate acts as a catalyst,

activating the iodine to generate a more potent electrophilic species (I⁺), thereby facilitating

the substitution reaction on the electron-rich pyridine ring.

Iodination: Add powdered iodine in small portions to the stirring mixture. The portion-wise

addition helps to control the reaction rate and temperature, preventing the formation of

potential byproducts.

Reaction Monitoring: Allow the reaction to stir at ambient temperature for approximately 24

hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the

consumption of the starting material.

Workup - Filtration: Once the reaction is complete, remove the insoluble silver salts by

filtration through a pad of celite, washing the filter cake with additional ethanol to ensure

complete recovery of the product.

Workup - Extraction: Concentrate the filtrate under reduced pressure. Take up the resulting

residue in ethyl acetate and wash with an aqueous solution of sodium carbonate to

neutralize any acidic impurities. Subsequently, wash the organic phase with a 25% aqueous

solution of sodium thiosulfate to remove any unreacted iodine, followed by a final wash with

saturated sodium chloride (brine) to remove residual water.[4]

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The resulting crude solid must be purified by silica gel column
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chromatography. A gradient elution system, typically starting with n-heptane and gradually

increasing the polarity with ethyl acetate, is effective for separating the desired product from

non-polar and highly polar impurities.[4]

Final Product: Collect the pure fractions, combine, and evaporate the solvent to yield 3-
Fluoro-5-iodopyridin-2-amine as a solid. Confirm identity and purity via spectroscopic

methods.

Spectroscopic Characterization
To ensure the structural integrity and purity of the synthesized compound, a suite of

spectroscopic analyses is mandatory.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show

two distinct aromatic signals corresponding to the protons on the pyridine ring. The signals

will exhibit splitting patterns (coupling) due to the adjacent fluorine atom (H-F coupling). The

amino group protons will typically appear as a broad singlet.

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show five distinct

signals for the pyridine ring carbons. The chemical shifts will be influenced by the attached

functional groups, with the carbon atoms bonded to fluorine and iodine showing

characteristic shifts and C-F coupling.

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak

corresponding to the protonated molecule [M+H]⁺ at approximately 238.99 m/z, confirming

the molecular weight.

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This analysis is crucial for confirming the

presence and environment of the fluorine atom, which will appear as a single resonance.

Applications in Drug Discovery and Chemical
Biology
The true value of 3-Fluoro-5-iodopyridin-2-amine lies in its utility as a versatile building block

for creating complex, biologically active molecules. The iodine atom serves as a highly effective

handle for transition-metal-catalyzed cross-coupling reactions.
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Role in Cross-Coupling Reactions
The C-I bond is relatively weak and highly susceptible to oxidative addition, making it an ideal

substrate for reactions like Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings. This

allows for the precise and efficient introduction of diverse molecular fragments (aryl, alkyl,

alkynyl groups) at the C5 position of the pyridine ring.

Core Building Block

Cross-Coupling Reactions
Synthesized Scaffolds

3-Fluoro-5-iodopyridin-2-amine

Suzuki Coupling
(+ Boronic Acid)

 Pd Catalyst

Sonogashira Coupling
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Diverse Library of
Biologically Active Molecules

(e.g., Kinase Inhibitors)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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